2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a complex organic compound with a molecular formula of C18H20BrFN2O This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the final product. Additionally, the use of automated systems can help in scaling up the production while minimizing human error and exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
- 2-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrFN3O/c1-24-10-12-25(13-11-24)19(15-6-8-16(22)9-7-15)14-23-20(26)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKDZMNXMNVFAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2Br)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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